5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid
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Overview
Description
5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid is an organic compound with the molecular formula C18H14O3S It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a thiophene ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 3-(benzyloxy)phenylboronic acid through a Suzuki-Miyaura coupling reaction.
Coupling with Thiophene Derivative: The benzyloxyphenyl intermediate is then coupled with a thiophene derivative under similar conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products Formed
Scientific Research Applications
5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzyloxy group with a thiophene ring and a carboxylic acid group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H14O3S |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-(3-phenylmethoxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O3S/c19-18(20)17-10-9-16(22-17)14-7-4-8-15(11-14)21-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,20) |
InChI Key |
HITBOGMAWUCCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(S3)C(=O)O |
Origin of Product |
United States |
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